11,12-Dihydroxy-5Z,8Z,14Z-eicosatrienoic acid 11,12-Dihydroxy-5Z,8Z,14Z-eicosatrienoic acid (+/-)11, 12-dihetre, also known as 11, 12-dhet, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, (+/-)11, 12-dihetre is considered to be an eicosanoid lipid molecule (+/-)11, 12-dihetre is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)11, 12-dihetre has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, (+/-)11, 12-dihetre is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, (+/-)11, 12-dihetre is involved in the carprofen action pathway, the magnesium salicylate action pathway, the salsalate action pathway, and the etodolac action pathway (+/-)11, 12-dihetre is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
(5Z,8Z,14Z)-11,12-dihydroxyicosatrienoic acid is a DHET obtained by formal dihydroxylation across the 11,12-double bond of arachidonic acid. It has a role as a mouse metabolite. It is a conjugate acid of a (5Z,8Z,14Z)-11,12-dihydroxyicosatrienoate.
Brand Name: Vulcanchem
CAS No.: 192461-95-3
VCID: VC0223318
InChI: InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10-
SMILES: CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O
Molecular Formula: C20H34O4
Molecular Weight: 338.5 g/mol

11,12-Dihydroxy-5Z,8Z,14Z-eicosatrienoic acid

CAS No.: 192461-95-3

Main Products

VCID: VC0223318

Molecular Formula: C20H34O4

Molecular Weight: 338.5 g/mol

11,12-Dihydroxy-5Z,8Z,14Z-eicosatrienoic acid - 192461-95-3

CAS No. 192461-95-3
Product Name 11,12-Dihydroxy-5Z,8Z,14Z-eicosatrienoic acid
Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
IUPAC Name (5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid
Standard InChI InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10-
Standard InChIKey LRPPQRCHCPFBPE-KROJNAHFSA-N
Isomeric SMILES CCCCC/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O
SMILES CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O
Canonical SMILES CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O
Physical Description Solid
Description (+/-)11, 12-dihetre, also known as 11, 12-dhet, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, (+/-)11, 12-dihetre is considered to be an eicosanoid lipid molecule (+/-)11, 12-dihetre is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)11, 12-dihetre has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, (+/-)11, 12-dihetre is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, (+/-)11, 12-dihetre is involved in the carprofen action pathway, the magnesium salicylate action pathway, the salsalate action pathway, and the etodolac action pathway (+/-)11, 12-dihetre is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
(5Z,8Z,14Z)-11,12-dihydroxyicosatrienoic acid is a DHET obtained by formal dihydroxylation across the 11,12-double bond of arachidonic acid. It has a role as a mouse metabolite. It is a conjugate acid of a (5Z,8Z,14Z)-11,12-dihydroxyicosatrienoate.
Synonyms (5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid
PubChem Compound 5283146
Last Modified Nov 11 2021
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